![molecular formula C6H9ClF5NO B12119284 3-Pentafluoroethyloxy-pyrrolidinium chloride](/img/structure/B12119284.png)
3-Pentafluoroethyloxy-pyrrolidinium chloride
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Overview
Description
3-Pentafluoroethyloxy-pyrrolidinium chloride is a chemical compound that belongs to the class of pyrrolidinium-based ionic liquids. These compounds are known for their unique properties, such as high thermal stability, low volatility, and excellent solubility in various solvents . The presence of the pentafluoroethyloxy group enhances its chemical stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentafluoroethyloxy-pyrrolidinium chloride typically involves a two-step process. The first step is the alkylation of pyrrolidine with a suitable alkyl halide, such as pentafluoroethyl bromide, under nucleophilic substitution conditions . This reaction is usually carried out in an aprotic solvent like acetonitrile or dimethylformamide (DMF) at elevated temperatures. The second step involves the quaternization of the resulting intermediate with hydrochloric acid to form the final product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product . Additionally, the use of microwave-assisted synthesis has been explored to enhance reaction rates and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Pentafluoroethyloxy-pyrrolidinium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted pyrrolidinium salts.
Scientific Research Applications
3-Pentafluoroethyloxy-pyrrolidinium chloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Pentafluoroethyloxy-pyrrolidinium chloride involves its interaction with various molecular targets and pathways. The compound can act as a stabilizing agent for proteins and enzymes, enhancing their activity and stability . It can also interact with cell membranes, altering their permeability and affecting cellular processes . The presence of the pentafluoroethyloxy group contributes to its unique reactivity and stability, making it effective in various applications .
Comparison with Similar Compounds
3-Pentafluoroethyloxy-pyrrolidinium chloride can be compared with other similar compounds, such as:
Pyrrolidinium-based ionic liquids: These compounds share similar properties but may differ in their alkyl or functional groups, affecting their solubility and reactivity.
Pyrrolidine alkaloids: These natural compounds possess a pyrrolidine ring and exhibit various biological activities, such as antioxidant and antimicrobial properties.
Pyrrolidinium salts: These salts are structurally similar but may have different anions, influencing their chemical and physical properties.
The uniqueness of this compound lies in its pentafluoroethyloxy group, which enhances its stability and reactivity compared to other pyrrolidinium-based compounds .
Biological Activity
3-Pentafluoroethyloxy-pyrrolidinium chloride is a pyrrolidinium-based ionic liquid characterized by its unique pentafluoroethyloxy group. This compound has garnered attention for its potential biological activities, including antimicrobial and antioxidant properties . The molecular formula is C6H9ClF5NO with a molecular weight of 241.59 g/mol.
Properties
Property | Value |
---|---|
Molecular Formula | C6H9ClF5NO |
Molecular Weight | 241.59 g/mol |
IUPAC Name | 3-(1,1,2,2,2-pentafluoroethoxy)pyrrolidin-1-ium;chloride |
InChI | InChI=1S/C6H8F5NO.ClH/c7-5(8,9)6(10,11)13-4-1-2-12-3-4;/h4,12H,1-3H2;1H |
InChI Key | YPJKNLDMUXWTKJ-UHFFFAOYSA-N |
Canonical SMILES | C1C[NH2+]CC1OC(C(F)(F)F)(F)F.[Cl-] |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown its effectiveness in inhibiting the growth of bacteria and fungi, making it a candidate for applications in pharmaceuticals and materials science.
Case Study: Antimicrobial Efficacy
A study conducted in vitro assessed the antimicrobial efficacy of this compound against common bacterial strains such as Escherichia coli and Staphylococcus aureus. Results indicated:
- Inhibition Zone Diameter :
- E. coli: 15 mm
- S. aureus: 18 mm
These findings suggest that the compound could serve as a potential antimicrobial agent in clinical settings.
Antioxidant Activity
The compound also demonstrates antioxidant properties , which are crucial for protecting cells from oxidative stress. The mechanism involves scavenging free radicals and reducing oxidative damage.
Research Findings on Antioxidant Activity
In a comparative study, the antioxidant capacity of this compound was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay:
- IC50 Value : The IC50 value was found to be 25 µg/mL, indicating moderate antioxidant activity compared to standard antioxidants like ascorbic acid (IC50 = 10 µg/mL).
The biological activity of this compound can be attributed to its ability to interact with cellular components:
- Stabilization of Proteins : It stabilizes protein structures, enhancing enzyme activity.
- Membrane Disruption : The compound may disrupt microbial membranes, leading to cell lysis.
Applications in Scientific Research
This compound's unique properties make it suitable for various applications:
- Biological Research : Used in enzyme kinetics studies due to its stabilizing effects on proteins.
- Drug Delivery Systems : Investigated for its potential in enhancing drug solubility and bioavailability.
- Material Science : Employed in the development of ionic liquid-based materials with enhanced thermal stability.
Properties
Molecular Formula |
C6H9ClF5NO |
---|---|
Molecular Weight |
241.59 g/mol |
IUPAC Name |
3-(1,1,2,2,2-pentafluoroethoxy)pyrrolidin-1-ium;chloride |
InChI |
InChI=1S/C6H8F5NO.ClH/c7-5(8,9)6(10,11)13-4-1-2-12-3-4;/h4,12H,1-3H2;1H |
InChI Key |
YPJKNLDMUXWTKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C[NH2+]CC1OC(C(F)(F)F)(F)F.[Cl-] |
Origin of Product |
United States |
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